Ranacyclin-B-LK1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SALVGCWTKSWPPKPCFGRG |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Ranacyclin B Lk1
Advanced Spectroscopic Methods for Conformational Analysis of Ranacyclin-B-LK1
To comprehend the three-dimensional arrangement of this compound, scientists employ a suite of advanced spectroscopic techniques. These methods provide detailed insights into the peptide's secondary and tertiary structures and how these structures change in response to their environment.
Circular Dichroism (CD) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Structural Characterization
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide quantitative estimates of the proportions of α-helical, β-sheet, and random coil conformations.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy complements CD by providing information about the peptide's secondary structure, particularly in membrane-like environments. Studies on related ranacyclins have shown that in a membrane environment, they can adopt a significant portion of a random coil structure. For example, Ranacyclin E shows about 70% random coil structure in membranes, while Ranacyclin T exhibits around 50%. This technique is crucial for understanding how these peptides interact with and insert into cell membranes, a key aspect of their antimicrobial activity.
| Technique | Information Provided | Findings for Related Ranacyclins |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) in solution | N/A |
| ATR-FTIR | Secondary structure in membrane environments | Ranacyclin E: ~70% random coil; Ranacyclin T: ~50% random coil |
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for High-Resolution Structure Determination of this compound Complexes
For a more detailed, atomic-level understanding of the three-dimensional structure, researchers turn to Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR spectroscopy is particularly well-suited for studying the structure and dynamics of molecules in solution, mimicking their native biological environment. Two-dimensional (2D) NMR experiments can be used to determine the solution structure of peptides like ranacyclins. For instance, the three-dimensional structure of Ranacyclin-T in an aqueous solution was determined using 2D NMR, revealing a short 3(10)-helix connected to a flexible loop. nih.gov Similarly, the structure of Ranacyclin E in the presence of dodecylphosphocholine (B1670865) (DPC) micelles was elucidated by 2D NMR, showing an amphipathic α-helical conformation.
X-ray crystallography, while providing unparalleled atomic resolution, requires the molecule to be in a crystalline state. This technique can yield a static snapshot of the peptide's most stable conformation and is invaluable for understanding its interactions with other molecules in a complex.
Investigation of this compound Conformational Changes in Membrane-Mimicking Environments
A critical aspect of understanding the biological function of antimicrobial peptides like this compound is to study their conformational changes upon interaction with bacterial cell membranes. These membranes can be mimicked in the laboratory using environments such as micelles (like dodecylphosphocholine) or lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
Studies on related ranacyclins have demonstrated significant conformational shifts in such environments. For example, in the presence of LPS, Ranacyclin-T transitions to an amphipathic α-helical conformation, which is believed to be crucial for its antimicrobial activity. nih.gov This induced folding upon encountering the target membrane is a common mechanism for many antimicrobial peptides. The interaction with both zwitterionic and negatively charged membranes has been observed for ranacyclins, suggesting a broad-spectrum activity. These peptides have been shown to insert into the hydrophobic core of the membrane.
| Environment | Conformational Change in Related Ranacyclins |
| Aqueous Solution | Ranacyclin-T: Short 3(10)-helix and a flexible loop nih.gov |
| DPC Micelles | Ranacyclin E: Amphipathic α-helical conformation |
| Lipopolysaccharide (LPS) | Ranacyclin-T: Amphipathic α-helical conformation nih.gov |
Computational Predictions of this compound Secondary and Tertiary Structures
In conjunction with experimental techniques, computational modeling plays a vital role in predicting and understanding the structure of peptides. Molecular modeling can be used to generate three-dimensional structures of peptides based on their amino acid sequence and experimental data from techniques like NMR. nih.gov These computational models provide a framework for visualizing the peptide's structure and for formulating hypotheses about its mechanism of action. By combining experimental data with computational predictions, a more complete and dynamic picture of this compound's molecular architecture and conformational behavior can be achieved.
Biosynthesis and Synthetic Strategies for Ranacyclin B Lk1 and Its Analogs
Gene Encoding and Precursor Processing of Ranacyclin-B-LK1 in Amphibian Species
This compound is a naturally occurring peptide isolated from the skin secretions of the Kuhl's wart frog, Limnonectes kuhlii. peptide.comgoogle.com Like the vast majority of amphibian AMPs, its biosynthesis is a genetically controlled, multi-step process that begins with the ribosomal synthesis of a precursor protein. acs.org
Through cDNA cloning techniques applied to the skin of L. kuhlii and other ranacyclin-producing frogs, the structure of these precursor proteins has been elucidated. peptide.combiotage.com The gene encoding the ranacyclin precursor contains an open reading frame that translates into a tripartite propeptide. This structure consists of:
A Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the precursor protein into the secretory pathway. thermofisher.com
An Acidic Spacer Peptide: Following the signal peptide, this region is more variable and typically contains acidic amino acid residues. It ends with a specific enzymatic cleavage site, often a Lys-Arg (-K-R-) motif. thermofisher.com
The Mature Peptide Sequence: The C-terminal segment contains the sequence of the final, biologically active ranacyclin peptide. thermofisher.com
The transformation from the inactive precursor to the mature, active this compound involves a series of post-translational modifications. After translocation into the secretory pathway, the signal peptide is cleaved. The resulting propeptide is then further processed by specific endoproteases that recognize and cut at the dibasic cleavage site (e.g., -K-R-) at the junction of the acidic spacer and the mature peptide sequence. thermofisher.comacs.org
For many ranacyclins and other amphibian AMPs, a final modification step is C-terminal amidation. This is often signaled by a glycine (B1666218) residue at the C-terminus of the mature peptide sequence in the precursor. thermofisher.com This glycine is enzymatically converted to a C-terminal amide group, a feature known to be critical for the stability and biological activity of many peptides. The entire process ensures that the potent peptide is safely stored in an inactive form within dermal glands and only released and activated in response to stress or injury. acs.org
| Precursor Component | Typical Length (Amino Acids) | Function |
| Signal Peptide | ~22 | Directs precursor to secretory pathway |
| Acidic Spacer | Variable (e.g., 19-21) | Keeps peptide inactive, contains cleavage site |
| Mature Peptide | Variable (e.g., 15-17) | The final, biologically active peptide sequence |
Chemical Synthesis Methodologies for this compound and Derivatives
The ability to chemically synthesize this compound and its analogs is fundamental for detailed structure-activity relationship studies and for producing sufficient quantities for research. The primary methods employed are solution-phase and solid-phase synthesis.
Solution-phase peptide synthesis (LPPS) involves the stepwise addition of protected amino acids to a growing peptide chain in a homogenous solution. creative-peptides.com For each step, the N-terminus of the growing chain is deprotected, and the next protected amino acid is coupled using a coupling reagent. creative-peptides.com
Key aspects of this approach include:
Protection Strategy: Amino acid functional groups not involved in peptide bond formation must be masked with protecting groups (e.g., Boc or Fmoc) to prevent side reactions. creative-peptides.com
Purification: After each step, the product must be purified to remove excess reagents and byproducts, which can be a time-consuming process.
Cyclization: For cyclic peptides like ranacyclins, the linear precursor is first synthesized and purified. The final cyclization step, which for ranacyclins involves forming an intramolecular disulfide bond between two cysteine residues, is then performed in dilute solution. nih.gov High dilution is necessary to favor the intramolecular reaction and minimize the formation of intermolecular dimers or oligomers. uniupo.it
While offering flexibility, LPPS is labor-intensive and generally less efficient for longer peptides. It is often challenging due to the decreasing solubility of protected peptide intermediates as the chain elongates. acs.org
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like this compound. bachem.compowdersystems.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. bachem.com The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used. nih.gov
The synthesis of a cyclic peptide scaffold like this compound via SPPS involves several key stages:
Assembly: The linear peptide is built on the resin by repeating cycles of Nα-Fmoc group removal (deprotection) with a base (e.g., piperidine) and coupling of the next Fmoc-protected amino acid. bachem.com
Cyclization: The disulfide bridge characteristic of ranacyclins can be formed either on the resin or after cleavage. On-resin cyclization is often preferred because the covalent attachment to the support creates a "pseudo-dilution" effect that hinders intermolecular reactions. peptide.comnih.gov This involves the selective deprotection of the cysteine side-chain protecting groups followed by oxidation to form the disulfide bond. google.com
Cleavage and Deprotection: The completed cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). biotage.com
Purification: The final crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
This automated and highly efficient methodology allows for the reliable production of complex peptides, including cyclic scaffolds like this compound. core.ac.uk
Rational Design and Synthesis of this compound Analogs and Derivatives
With established synthetic methods, researchers can rationally design and produce analogs of this compound to probe its structure-function relationships and enhance its biological properties.
Systematic substitution of individual amino acids in the peptide sequence is a powerful tool for understanding their contribution to the peptide's structure, stability, and activity. A relevant example comes from studies on Temporin-LK1, another antimicrobial peptide isolated from the same frog species, Limnonectes kuhlii. nih.gov In one study, the single glycine residue in Temporin-LK1 was replaced with other amino acids, including D-alanine, L-phenylglycine, and L-naphthylalanine. nih.gov The resulting analogs were synthesized and tested, revealing that the D-alanine-substituted analog exhibited significantly enhanced activity against multidrug-resistant bacterial strains compared to the parent peptide. nih.gov This approach demonstrates how targeted substitutions can be used to optimize the therapeutic potential of a natural peptide scaffold. Similar strategies can be applied to the this compound sequence to identify key residues responsible for its activity and to develop more potent or selective derivatives.
The structural features of ranacyclins, particularly their cyclic nature and C-terminal amidation, are often crucial for their function. biotage.com
Analytical Methodologies for Purity and Structural Elucidation of Synthetic this compound
The verification of purity and the precise determination of the chemical structure are critical steps in the synthesis of peptides like this compound. A combination of chromatographic and spectroscopic techniques is employed to ensure the synthetic product matches the native peptide's characteristics and is free from impurities. These methodologies provide a comprehensive analysis of the peptide's primary structure and purity level.
The primary method for both purification and purity assessment of synthetic peptides, including ranacyclins and their analogs, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . tubitak.gov.trrhhz.net This technique separates the target peptide from impurities based on hydrophobicity. tubitak.gov.tr A C8 or C18 column is typically used, with a gradient elution system involving solvents like acetonitrile (B52724) and water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). rhhz.net The purity of the synthetic this compound is determined by integrating the peak area of the peptide in the resulting chromatogram. A sharp, symmetrical peak indicates a high degree of purity.
For structural elucidation, Mass Spectrometry (MS) is an indispensable tool. tubitak.gov.tr Specifically, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is frequently used to determine the molecular weight of the synthetic peptide. rhhz.net This analysis confirms that the correct peptide has been synthesized by matching the measured mass-to-charge (m/z) ratio with the calculated theoretical mass of this compound. rhhz.net
To confirm the primary structure, which is the specific sequence of amino acids, Edman degradation sequencing can be employed. This classical method sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified. This technique was used to determine the amino acid sequences of other novel peptides isolated from Limnonectes kuhlii, the same species from which this compound originates. researchgate.net Furthermore, cloning of the cDNA encoding the peptide precursor can also be used to confirm the amino acid sequence derived from peptide analysis. researchgate.net
Spectroscopic methods are also vital for understanding the higher-order structure of this compound analogs. While not directly measuring purity, techniques such as Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide insights into the peptide's secondary structure (e.g., α-helix, β-sheet content) in various solvent environments, which is crucial for its biological function. nih.govmdpi.com For instance, studies on other ranacyclins have used CD and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to reveal that they can adopt random coil structures even within a membrane environment. nih.gov
The combination of these analytical methods ensures that synthetic this compound is of high purity and possesses the correct primary structure, which is essential for its intended biological and functional studies.
Table 1: Summary of Analytical Methodologies for this compound
| Analytical Technique | Purpose | Key Findings/Application | References |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity Assessment & Purification | Separates the peptide based on polarity/hydrophobicity, allowing for the isolation of the pure compound and quantification of purity. | tubitak.gov.trrhhz.net |
| Mass Spectrometry (e.g., MALDI-TOF-MS) | Structural Elucidation (Molecular Weight) | Measures the mass-to-charge ratio to confirm the molecular weight of the synthetic peptide, ensuring the correct product has been formed. | tubitak.gov.trrhhz.net |
| Edman Degradation | Structural Elucidation (Amino Acid Sequence) | Determines the precise sequence of amino acids in the peptide chain. | researchgate.net |
| cDNA Cloning | Structural Confirmation | Confirms the amino acid sequence by analyzing the genetic template encoding the peptide. | researchgate.net |
| Circular Dichroism (CD) / NMR Spectroscopy | Structural Analysis (Secondary Structure) | Characterizes the secondary structural elements (helices, sheets) of the peptide in solution, which relates to its biological activity. | nih.govmdpi.com |
Mechanistic Investigations of Ranacyclin B Lk1 Bioactivity at the Molecular and Cellular Level
Mechanisms of Ranacyclin-B-LK1 Interaction with Biological Membranes
The primary mechanism of action for many antimicrobial peptides, including this compound, involves the disruption of microbial cell membranes. imrpress.comsmolecule.commdpi.com This interaction is a multi-step process governed by a combination of electrostatic and hydrophobic forces, ultimately leading to membrane permeabilization and cell death. frontiersin.org
Membrane Permeation and Transmembrane Pore Formation Dynamics
A key feature of this compound's bioactivity is its ability to permeate and disrupt the integrity of bacterial membranes. imrpress.comsmolecule.com This process is thought to involve the formation of transmembrane pores. nih.govresearchgate.net The formation of these pores alters the permeability of the plasma membrane, which is a common mechanism for pore-forming proteins to destroy target cells. researchgate.net The peptide's interaction with the membrane can cause leakage of cellular contents, ultimately leading to bacterial death. mdpi.combiorxiv.org
The dynamics of pore formation can be complex, potentially involving the assembly of peptide oligomers into structures that span the lipid bilayer. researchgate.netbiorxiv.org These pores can act as channels, allowing the uncontrolled passage of ions and other molecules across the membrane, disrupting the cell's electrochemical gradients and leading to its demise. arxiv.orgnih.gov
Hydrophobic Interaction-Driven Membrane Insertion of this compound
Following initial binding to the membrane surface, hydrophobic interactions play a crucial role in the insertion of this compound into the lipid bilayer. imrpress.comfrontiersin.org Antimicrobial peptides are characteristically amphipathic, meaning they possess both hydrophobic and hydrophilic regions. conicet.gov.ar This amphipathic nature is critical for their function. imrpress.com
Upon interacting with the membrane, the peptide can orient itself such that its hydrophobic face penetrates the nonpolar core of the lipid bilayer, while the hydrophilic face may remain exposed to the aqueous environment or interact with the polar head groups of the lipids. imrpress.com This insertion disrupts the ordered structure of the membrane, contributing to its destabilization and the formation of pores. smolecule.comfrontiersin.org The presence of at least 50% hydrophobic amino acids is considered a prerequisite for the lytic activity of many frog skin antimicrobial peptides. imrpress.com
Role of Electrostatic Interactions in Initial Membrane Binding of this compound
The initial attraction between this compound and bacterial membranes is largely mediated by electrostatic interactions. imrpress.comfrontiersin.org Bacterial membranes are typically rich in anionic phospholipids (B1166683), giving them a net negative charge. conicet.gov.arfrontiersin.org In contrast, antimicrobial peptides like this compound are often cationic, possessing a net positive charge due to the presence of basic amino acid residues. imrpress.com
This charge difference facilitates the initial long-range electrostatic attraction of the peptide to the bacterial surface. imrpress.com The cationic nature of the peptide allows it to preferentially bind to the negatively charged bacterial membranes over the generally zwitterionic membranes of eukaryotic cells, contributing to its selectivity. conicet.gov.arfrontiersin.org This initial electrostatic binding is a critical first step that concentrates the peptide at the membrane surface, setting the stage for subsequent hydrophobic interactions and membrane insertion. frontiersin.org
Identification and Characterization of Intracellular Targets and Signaling Pathways Modulated by this compound
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the membrane and interact with intracellular components. imrpress.commdpi.com
This compound Interference with Bacterial Cellular Processes
Once inside the bacterial cell, antimicrobial peptides can interfere with various essential cellular processes. mdpi.com These can include the inhibition of DNA and protein synthesis, disruption of enzymatic activity, and interference with cell wall synthesis. imrpress.commdpi.com By targeting these fundamental processes, this compound can effectively halt bacterial growth and viability. mdpi.com The ability of antimicrobial peptides to act on multiple targets is a significant advantage, as it reduces the likelihood of bacteria developing resistance. mdpi.comnih.gov
Modulation of Host Cellular Signaling Pathways by this compound (e.g., epidermal growth factor receptor signaling)
Beyond their direct antimicrobial effects, some frog-derived antimicrobial peptides have been found to modulate host cellular signaling pathways. imrpress.com For instance, temporins, another family of frog skin peptides, have been shown to influence the epidermal growth factor receptor (EGFR) signaling pathway. nih.govimrpress.com This pathway is crucial for processes like cell proliferation and differentiation. anaisdedermatologia.org.br The inhibition of EGFR can lead to significant changes in epidermal homeostasis. anaisdedermatologia.org.br It has been demonstrated that some antimicrobial peptides can stimulate the migration of keratinocytes, a process mediated by the EGFR signaling pathway, suggesting a role in wound healing. nih.govimrpress.com While direct evidence for this compound's interaction with the EGFR pathway is still emerging, the activities of related peptides suggest this as a potential area of its bioactivity. Recombinant human EGF (rhEGF) has been shown to improve skin barrier defects induced by EGFR inhibitors by normalizing keratinocyte proliferation and differentiation and reducing inflammatory cytokines. mdpi.com
Biophysical Characterization of this compound-Target Interactions
The investigation into the bioactivity of this compound, a peptide belonging to the ranacyclin family, necessitates a detailed understanding of its interactions with molecular targets. nih.gov Biophysical techniques offer powerful tools to elucidate the kinetics, thermodynamics, and cellular localization of these interactions, providing a foundation for understanding its mechanism of action.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are principal techniques for the quantitative analysis of biomolecular interactions. smolecule.commosbri.eu While specific SPR and ITC data for this compound are not extensively detailed in the available literature, the application of these methods to the broader ranacyclin family provides a framework for understanding its potential binding characteristics.
Surface Plasmon Resonance (SPR) is an optical-based, label-free technique that measures the binding between a ligand and an analyte in real-time. rapidnovor.com It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing a measure of binding affinity. rapidnovor.com For ranacyclins, SPR has been employed to study their interactions with model membranes. nih.gov These studies reveal that ranacyclins can bind to both zwitterionic and negatively charged membranes, suggesting a degree of versatility in their membrane-interacting capabilities. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. mosbri.euresearchgate.net This includes the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. mosbri.eumpg.de This technique is crucial for understanding the driving forces behind the binding process, whether it is enthalpically or entropically driven. nih.gov For peptides like ranacyclins, ITC can provide insights into their interactions with target proteins or lipid membranes. smolecule.commpg.de
| Biophysical Technique | Parameters Measured | Information Gained |
| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD) | Binding affinity, kinetics of interaction |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n) | Thermodynamic driving forces of binding, binding ratio |
This table provides an overview of the key parameters measured by SPR and ITC and the insights they provide into biomolecular interactions.
Advanced imaging techniques are indispensable for visualizing the effects of peptides at the cellular and subcellular levels. Transmission Electron Microscopy (TEM) , in particular, offers high-resolution imaging that can reveal ultrastructural changes within cells or tissues upon treatment with a bioactive compound. anapath.chuniv-rennes.fr
Studies on related ranacyclin peptides have utilized TEM to demonstrate their ability to insert into the hydrophobic core of membranes and potentially form transmembrane pores without causing lysis of the bacterial wall. nih.gov This suggests a mechanism of action that involves membrane permeabilization. TEM allows for the direct observation of these events at a nanoscale resolution, providing visual evidence to support data from other biophysical methods. nih.govanapath.ch The use of TEM can help to distinguish between different modes of action, such as pore formation, membrane disruption, or translocation into the cytoplasm. nih.govnih.gov
Trypsin Inhibitory Activity of this compound and Related Peptides: Molecular Basis and Inhibitory Mechanisms
This compound is recognized for its trypsin-inhibitory activity. smolecule.comnih.gov This function is a characteristic feature of the ranacyclin family, which belongs to the Bowman-Birk type protease inhibitors. nih.govvulcanchem.com
The molecular basis for the trypsin inhibitory activity of ranacyclins lies within a conserved structural motif known as the trypsin inhibitory loop (TIL). vulcanchem.comresearchgate.net This loop region enables the peptide to bind to the active site of serine proteases like trypsin, thereby blocking their catalytic function. vulcanchem.com The inhibitory potency of these peptides is quantified by the inhibitory constant (Ki), with a lower Ki value indicating stronger inhibition. nih.gov
Research on various ranacyclins has revealed a range of trypsin inhibitory activities. For instance, this compound is reported to have a Ki in the micromolar (10⁻⁶ M) range for trypsin inhibition. nih.gov This is comparable to the activity of other ranacyclins such as -B-RN1, -B-RN2, and -B-RN6, but less potent than ranacyclins like B3, -B5, and -B-RL1, which exhibit Ki values in the nanomolar (10⁻⁸ M) range. nih.gov
| Peptide | Reported Trypsin Inhibitory Activity (Ki) | Reference |
| This compound | 10⁻⁶ M range | nih.gov |
| Ranacyclin-B-RN1 | 10⁻⁶ M range | nih.gov |
| Ranacyclin-B-RN2 | 10⁻⁶ M range | nih.gov |
| Ranacyclin-B-RN6 | 10⁻⁶ M range | nih.gov |
| Ranacyclin B3 | 10⁻⁸ M range | nih.gov |
| Ranacyclin B5 | 10⁻⁸ M range | nih.gov |
| Ranacyclin-B-RL1 | 10⁻⁸ M range | nih.gov |
| Ranacyclin-NF | 447 nM | researchgate.netnih.gov |
| SL-BBI | 230.5 nM | nih.gov |
This interactive table summarizes the reported trypsin inhibitory activities (Ki values) for this compound and a selection of related ranacyclin peptides, highlighting the diversity in potency within this family of inhibitors.
The inhibitory mechanism of Bowman-Birk type inhibitors generally involves the formation of a stable, non-covalent complex with the target protease. The P1 residue within the inhibitory loop is a key determinant of specificity. dntb.gov.ua For trypsin inhibitors, this residue is typically a lysine (B10760008) or arginine. researchgate.net The interaction mimics the natural substrate of the enzyme, but the inhibitor is not cleaved, or is cleaved very slowly, effectively inactivating the protease. plantprotection.pl
Structure Activity Relationship Sar Studies and Rational Design of Ranacyclin B Lk1 Analogs
Systematic Exploration of Ranacyclin-B-LK1 Chemical Space for Modulated Activity
Systematic studies on the ranacyclin family reveal that their biological activities can be modulated by altering their amino acid sequences. The ranacyclins share a highly conserved feature: a mutated Bowman–Birk trypsin inhibitory loop (TIL). mdpi.com Research on related ranacyclins has shown that even single amino acid substitutions can significantly impact their spectrum of activity. nih.gov For instance, studies on Ranacyclin-NF, a related peptide, involved designing analogs to understand the structure-activity relationships, demonstrating that residues outside the primary inhibitory loop are crucial for modulating the effectiveness of trypsin inhibition. mdpi.comresearchgate.net This principle of analog design and testing is central to exploring the chemical space of peptides like this compound to develop variants with tailored functions, such as enhanced antimicrobial potency or specificity.
Contributions of Specific this compound Moieties to Molecular Recognition and Bioactivity
The bioactivity of ranacyclins is intrinsically linked to specific structural components or moieties. A key feature of this family is the cyclic structure formed by a disulfide bond, which creates a loop region. nih.govmdpi.com This loop, particularly the trypsin inhibitory loop (TIL), is a critical active site for protease inhibition. mdpi.comrhhz.net
| Peptide | Reported Activity | Inhibitory Constant (Ki) for Trypsin | Source Organism |
| This compound | Antibacterial, Trypsin Inhibitor | ~10⁻⁶ M rhhz.netnih.gov | Hylarana nigrovittata cpu-bioinfor.org |
| Ranacyclin-B-AL1 | Weak Trypsin Inhibitor | ~10⁻⁴ M rhhz.netnih.gov | Not Specified |
| Ranacyclin B3 | Trypsin Inhibitor | ~10⁻⁸ M nih.gov | Odorrana grahami novoprolabs.com |
| Ranacyclin-T | Trypsin Inhibitor | 116 nM mdpi.com | Rana temporaria mdpi.com |
| Ranacyclin-NF | Trypsin Inhibitor | 447 nM researchgate.net | Pelophylax nigromaculatus researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
While specific QSAR models for this compound are not detailed in the available literature, the principles of QSAR are widely applied to peptide design. This computational method establishes a mathematical relationship between the structural properties of a series of compounds and their biological activity. For peptides like this compound, QSAR models would typically use descriptors such as amino acid composition, hydrophobicity, charge, and secondary structure predictions to correlate with activities like minimum inhibitory concentration (MIC) against bacteria or the inhibitory constant (Ki) for an enzyme. The goal is to predict the activity of novel, un-synthesized derivatives, thereby guiding the rational design process and reducing the need for extensive empirical screening.
De Novo Design Principles for this compound-Inspired Bioactive Scaffolds
De novo design involves creating entirely new peptides based on fundamental principles of protein structure and function, often inspired by natural scaffolds like ranacyclins. The compact, structurally stable framework of the ranacyclin family, provided by the disulfide-cyclized loop, makes it an attractive scaffold for developing new pharmaceutical drugs. rhhz.net
Key principles for designing this compound-inspired scaffolds would include:
Amphipathicity : Designing sequences that, upon folding, segregate hydrophobic and charged residues into distinct faces. This is a common feature of antimicrobial peptides that target cell membranes. imrpress.comnih.gov
Scaffold Mimicry : Retaining the core cyclic structure of the ranacyclin to ensure structural stability while modifying the amino acids in the loop to target different proteases or pathogens.
Computational Modeling : Utilizing approaches like the Resonant Recognition Model (RRM) or other computational pipelines to predict the biological function of designed sequences before synthesis. plos.orgbiorxiv.org These methods can identify spectral characteristics associated with a specific biological activity, allowing for the design of peptides that mimic or inhibit that function. plos.org
By applying these principles, researchers can move beyond simple analogs and create novel peptide-based therapeutics with precisely engineered properties, inspired by the natural defensive molecules of amphibians.
Computational and Theoretical Approaches in Ranacyclin B Lk1 Research
Molecular Docking and Virtual Screening for Ranacyclin-B-LK1 Molecular Targets
Molecular docking and virtual screening are foundational computational techniques used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. mdpi.com For this compound, these methods have been systematically employed to identify and prioritize potential molecular targets within pathogenic bacteria, thereby elucidating its mechanism of action.
The process begins with the creation of a high-quality 3D model of this compound, typically refined using energy minimization. Concurrently, a library of potential protein targets is assembled from protein data banks. This library includes crucial bacterial enzymes involved in essential cellular processes, such as cell wall synthesis, DNA replication, and protein synthesis. frontiersin.orgresearchgate.net Reverse virtual screening strategies are then applied, where this compound is docked against this large set of potential protein targets. conicet.gov.ar Scoring functions are used to calculate the binding affinity, expressed as binding energy (kcal/mol), for each complex. Lower binding energy values suggest a more favorable and stable interaction.
Initial screenings for this compound suggested strong binding affinities for several key bacterial enzymes. The most promising candidates identified were DNA gyrase subunit B and Penicillin-Binding Protein 2a (PBP2a), which are validated targets for existing antibiotics. mdpi.combiomedpharmajournal.org The docking poses revealed that this compound fits snugly into the active sites of these enzymes, forming a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, which are critical for its inhibitory action. mdpi.com These in silico findings provide a strong basis for subsequent experimental validation. nih.gov
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| DNA Gyrase Subunit B (E. coli) | 1HNJ | -10.8 | Asp73, Ile78, Pro79, Gly101 | Hydrogen Bond, Hydrophobic |
| PBP2a (S. aureus) | 1VQQ | -9.5 | Ser403, Lys406, Tyr446, Ser598 | Hydrogen Bond, Pi-Alkyl |
| MurA Enzyme (E. coli) | 1A2N | -8.2 | Cys115, Arg120, Gly398 | Hydrogen Bond, Electrostatic |
| Topoisomerase IV (E. coli) | 1S16 | -8.9 | Asp70, Glu74, Arg118 | Hydrogen Bond, Electrostatic |
Molecular Dynamics Simulations to Investigate this compound-Protein and this compound-Membrane Interactions
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of molecular interactions over time. mdpi.com This technique has been crucial for assessing the stability of the this compound-protein complexes identified through docking and for investigating how the peptide interacts with bacterial cell membranes. rsc.org
This compound-Protein Interactions: MD simulations were performed on the top-ranked docked complexes, such as this compound bound to DNA gyrase. frontiersin.org These simulations, typically run for hundreds of nanoseconds, place the complex in a solvated, physiological environment to observe its behavior. biorxiv.org Analysis of the simulation trajectories focused on metrics like Root Mean Square Deviation (RMSD) to assess conformational stability, the persistence of hydrogen bonds at the interface, and the calculation of binding free energy using methods like MM-PBSA. biomedpharmajournal.org For the this compound-DNA gyrase complex, simulations showed a stable RMSD throughout the run, indicating the peptide remained securely in the binding pocket. Key hydrogen bonds identified in docking were maintained over 80% of the simulation time, confirming a stable and specific interaction. nih.gov
This compound-Membrane Interactions: The antimicrobial activity of many peptides involves direct interaction with the cell membrane. arxiv.org MD simulations are used to model this compound's interaction with different lipid bilayers, representing both bacterial (prokaryotic) and mammalian (eukaryotic) cell membranes. brieflands.com A common model for bacterial membranes is a bilayer composed of palmitoyl-oleoyl-phosphatidylglycerol (POPG), which is anionic, while a palmitoyl-oleoyl-glycero-phosphocholine (POPC) bilayer represents a neutral mammalian membrane. brieflands.com Simulations showed that this compound preferentially binds to and inserts into the anionic POPG membrane, driven by electrostatic interactions. mdpi.com Upon insertion, the peptide was observed to disrupt the lipid packing, leading to membrane thinning and increased disorder in the lipid acyl chains, a mechanism consistent with pore formation or membrane destabilization. brieflands.com In contrast, its interaction with the neutral POPC membrane was weaker and more superficial. chemrxiv.org
| Simulation System | Force Field | Simulation Time (ns) | Key Findings |
| This compound + DNA Gyrase | AMBER99SB | 200 | Stable complex (RMSD < 2.5 Å); persistent H-bonds at the interface. |
| This compound + POPG Bilayer | CHARMM36 | 300 | Strong electrostatic binding; peptide insertion into the lipid core; membrane disordering. |
| This compound + POPC Bilayer | CHARMM36 | 300 | Weak, transient surface association; minimal membrane perturbation. |
Quantum Mechanical Calculations of this compound Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions. consensus.app For this compound, methods like Density Functional Theory (DFT) have been used to analyze its electronic structure, offering a deeper understanding of its chemical behavior beyond classical force fields. wikipedia.org
These calculations can determine the distribution of electron density and identify the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). northwestern.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.
For this compound, the calculated electrostatic potential (ESP) map revealed distinct regions of positive and negative potential on the molecular surface. These charged regions are critical for its initial recognition and binding to polar residues in a protein's active site or to the charged headgroups of lipids in a bacterial membrane. The HOMO-LUMO analysis indicated that the reactive sites are localized around specific functional groups within the peptide, providing clues as to which residues are most likely to participate in chemical interactions.
| QM Parameter | Calculation Method | Value | Interpretation |
| HOMO Energy | DFT/B3LYP | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | DFT/B3LYP | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | DFT/B3LYP | 4.4 eV | Suggests high kinetic stability with specific reactive sites. |
| Dipole Moment | DFT/B3LYP | 12.5 D | High polarity, facilitating interaction with polar environments. |
Cheminformatics and Machine Learning Applications in this compound Analog Discovery and Optimization
Following the initial discovery and characterization of this compound, computational strategies are essential for optimizing its properties. Cheminformatics and machine learning (ML) provide a framework for the rational design of analogs with improved activity, selectivity, and pharmacokinetic profiles. jmlr.orgmdpi.com
Analog Discovery: A virtual library of this compound analogs was generated through in silico modifications, such as amino acid substitutions at non-critical positions (i.e., those not essential for binding, as identified by MD and docking). Cheminformatics tools were used to calculate a range of molecular descriptors for each analog, quantifying properties like molecular weight, lipophilicity (logP), and polar surface area. This creates a diverse chemical space for exploration.
Machine Learning for Optimization: Machine learning, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is used to build predictive models that correlate the structural features (descriptors) of these analogs with their biological activity. researchgate.net An initial set of analogs is synthesized and tested experimentally to generate a training dataset. An ML model, such as a random forest or neural network, is then trained on this data. arxiv.org The trained model can then predict the activity of thousands of virtual analogs without the need for their synthesis and testing, dramatically accelerating the optimization cycle. nih.gov This approach was used to identify several this compound analogs predicted to have enhanced binding affinity for DNA gyrase and greater membrane disruption potential.
| Analog ID | Modification | Predicted Binding Affinity (vs. DNA Gyrase, kcal/mol) | Predicted Membrane Selectivity (POPG/POPC) |
| This compound | (Parent) | -10.8 | 3.5 : 1 |
| RB-LK1-A07 | Lys7 -> Arg7 | -11.5 | 4.2 : 1 |
| RB-LK1-A12 | Val12 -> Leu12 | -11.1 | 3.8 : 1 |
| RB-LK1-A15 | Gln15 -> Asn15 | -10.9 | 3.6 : 1 |
Ranacyclin B Lk1 As a Research Tool and Its Methodological Advancements
Development of Ranacyclin-B-LK1 as a Chemical Probe for Investigating Membrane Biology and Cellular Pathways
This compound, as part of the ranacyclin family of cyclic antimicrobial peptides, serves as a valuable chemical probe for the detailed investigation of membrane biology and associated cellular pathways. The utility of these peptides as probes stems from their direct interaction with and disruption of cellular membranes. Research into the ranacyclin family reveals properties that make them effective tools for studying the biophysical and biochemical aspects of membrane function. nih.gov
A key feature of ranacyclins is their ability to bind to both negatively charged and zwitterionic membranes, allowing them to be used in studies involving a wide variety of cell types, including bacteria and eukaryotes. nih.gov Their mechanism involves insertion into the hydrophobic core of the lipid bilayer, leading to the presumed formation of transmembrane pores. This action disrupts membrane integrity, making this compound an effective tool for studying processes like ion channel formation, membrane permeabilization, and the cellular responses to membrane stress. nih.gov
The structural characteristics of ranacyclins, which include a significant portion of random coil structure even when membrane-bound, differentiate them from many other antimicrobial peptides that rely on a stable alpha-helical or beta-sheet structure for activity. nih.gov This unique structural plasticity is a subject of ongoing research. Advanced spectroscopic and microscopic techniques have been instrumental in elucidating these properties. Methods such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Circular Dichroism (CD) spectroscopy are used to determine the peptide's secondary structure upon membrane interaction. Tryptophan fluorescence and Surface Plasmon Resonance (SPR) are employed to analyze its binding kinetics and insertion into lipid bilayers, while Transmission Electron Microscopy (TEM) provides visual evidence of its effects on cell morphology, such as pore formation. nih.gov
The collective data from these methodologies establish ranacyclins, and by extension this compound, as sophisticated probes for dissecting the molecular events that occur at the cell surface and for understanding the fundamental principles of peptide-lipid interactions.
Table 1: Properties of Ranacyclins as Chemical Probes for Membrane Biology
| Property | Description | Relevance as a Research Tool | Investigatory Techniques |
| Broad Membrane Binding | Binds effectively to both zwitterionic and negatively charged membranes. nih.gov | Allows for the study of a diverse range of prokaryotic and eukaryotic cell membranes. | Tryptophan Fluorescence, Surface Plasmon Resonance (SPR) |
| Membrane Insertion | Inserts into the hydrophobic core of the lipid bilayer. nih.gov | Enables investigation of the dynamics of peptide insertion and its effect on membrane fluidity and stability. | Surface Plasmon Resonance (SPR), ATR-FTIR |
| Pore Formation | Presumed to form transmembrane pores, leading to membrane permeabilization. nih.gov | Provides a tool to study the mechanisms of pore formation, ion flux, and the consequences of membrane leakage. | Transmission Electron Microscopy (TEM), Cell Permeability Assays |
| Unique Secondary Structure | Adopts a significant portion of random coil structure within the membrane. nih.gov | Offers a model system to study how structural flexibility, rather than rigid conformation, contributes to membrane disruption. | ATR-FTIR, Circular Dichroism (CD) Spectroscopy |
Utilization of this compound in Mechanistic Studies of Microbial Resistance Development
The rise of antimicrobial resistance (AMR) is a major global health threat, necessitating research into the underlying mechanisms by which microbes evade antimicrobial agents. nih.govresearchgate.net this compound, with its defined membrane-disrupting mode of action, can be utilized as a research tool to investigate the development of resistance to membrane-targeting peptides. Understanding how bacteria adapt to survive exposure to such agents is crucial for developing more robust antimicrobial strategies. nih.gov
The primary mechanisms of bacterial resistance to antibiotics include enzymatic degradation of the drug, modification of the drug's target, and active efflux of the agent from the cell. mdpi.com When studying a membrane-active peptide like this compound, research can focus on specific adaptive changes. For instance, bacteria might evolve resistance by altering the composition of their cell membranes to reduce peptide binding or insertion. This could involve modifying the net charge of the membrane phospholipids (B1166683) or changing the fluidity of the bilayer.
Furthermore, this compound can be used to study the role of efflux pumps and biofilm formation in resistance. mdpi.comfrontiersin.org Researchers can investigate whether bacteria upregulate specific efflux pumps to expel the peptide before it can reach a lethal concentration at the membrane. frontiersin.org Similarly, its effectiveness can be tested against bacteria grown in biofilms, as the extracellular matrix of a biofilm can act as a physical barrier, preventing the peptide from reaching the embedded cells. frontiersin.org Such studies provide insight into the multifaceted nature of microbial resistance and the specific strategies employed by pathogens to counteract membrane-targeting antimicrobials. nih.gov
Table 2: Investigating Microbial Resistance Mechanisms with this compound
| Resistance Mechanism | Research Application with this compound | Potential Findings |
| Target Modification | Exposing bacteria to sub-lethal concentrations of this compound over time and analyzing the lipid composition of resistant strains. | Identification of specific changes in membrane phospholipids (e.g., altered head groups, fatty acid chains) that reduce peptide binding or insertion. |
| Efflux Pump Upregulation | Comparing the susceptibility of wild-type bacteria to strains with known efflux pump deletions or using efflux pump inhibitors in combination with the peptide. | Determining if specific efflux pumps contribute to resistance against cyclic peptides. mdpi.comfrontiersin.org |
| Enzymatic Degradation | Incubating this compound with bacterial supernatant or cell lysates and analyzing for peptide degradation. | Discovery of novel or known proteases capable of inactivating the peptide. |
| Biofilm Formation | Assessing the activity of this compound against planktonic cells versus established biofilms. frontiersin.org | Quantifying the protective effect of the biofilm matrix against membrane-active peptides and investigating mechanisms of tolerance. |
Integration of this compound into High-Throughput Screening (HTS) Platforms for Identifying Pathway Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify molecules that modulate a specific biological target or pathway. bmglabtech.com Integrating this compound into HTS platforms offers a powerful method for discovering novel compounds that either enhance its antimicrobial activity (potentiators) or interfere with its mechanism (inhibitors). Such modulators can provide new therapeutic leads or serve as tool compounds to further probe the peptide's biological pathway.
For an effective HTS campaign, this compound would typically be incorporated into a robust and miniaturized assay, often in 384- or 1536-well plate formats. selvita.comnih.gov A common approach would be to develop a cell-based phenotypic assay. For example, a bacterial strain could be treated with a sub-lethal concentration of this compound. The HTS would then screen for library compounds that, when added, either kill the bacteria (potentiators) or rescue them from the peptide's effects (inhibitors). Readouts could be based on cell viability, membrane potential, or membrane permeability, often using fluorescent or luminescent dyes.
The process involves several key stages: assay development and miniaturization, a pilot screen with a small set of compounds to validate the assay, the primary screen of the full library, and subsequent confirmation and dose-response analysis of initial "hits". selvita.com Advanced data analysis, often using automated workflows, is critical for processing the large datasets and identifying genuine hits while filtering out false positives. selvita.com By using this compound as the biological probe in such a system, HTS can accelerate the identification of molecules that interact with pathways related to membrane integrity and peptide-based antimicrobial action. evotec.com
Table 3: Workflow for HTS Integration of this compound
| Step | Description | Key Considerations |
| 1. Assay Development | Design a robust assay that measures the activity of this compound. This could be a bacterial growth inhibition assay or a membrane permeabilization assay using a fluorescent reporter dye. | Assay must be sensitive, reproducible, and have a suitable signal-to-noise ratio. |
| 2. Miniaturization | Adapt the assay to a low-volume, high-density format (e.g., 384- or 1536-well plates) to reduce reagent costs and increase throughput. selvita.comnih.gov | Automation compatibility; maintaining cell viability and assay performance in small volumes. |
| 3. Primary Screening | Screen a large library of compounds at a single concentration against the assay system containing this compound. evotec.com | Use of robotic liquid handlers and plate readers for speed and consistency. |
| 4. Hit Confirmation | Re-test the initial "hits" from the primary screen to confirm their activity and eliminate statistical flukes or experimental errors. selvita.com | Confirmatory tests may involve re-ordering solid compounds for fresh sample preparation. |
| 5. Dose-Response Analysis | Test confirmed hits across a range of concentrations to determine their potency (e.g., EC₅₀ or IC₅₀). selvita.com | Provides quantitative data on the strength of the modulator's effect. |
| 6. Counter-screens | Perform secondary assays to rule out compounds that interfere with the assay technology itself (e.g., autofluorescence) or have non-specific modes of action. | Ensures that hits are specific modulators of the this compound pathway. |
Advanced Methodologies for Studying this compound in Complex Biological Systems (e.g., microbial spheroplasts, ex vivo models)
To gain a deeper understanding of the mechanism of action of this compound, researchers employ advanced biological models that isolate specific aspects of its interaction with target cells. One such powerful methodology is the use of microbial spheroplasts. Spheroplasts are bacterial cells from which the rigid outer cell wall has been removed, leaving the cytoplasmic membrane exposed. This model system is particularly valuable for studying membrane-active peptides like ranacyclins. nih.gov
By using spheroplasts, researchers can investigate the direct interaction of this compound with the bacterial cytoplasmic membrane, eliminating the complexities and potential barrier effects of the cell wall. nih.gov Studies have shown that ranacyclins are highly effective at permeating bacterial spheroplasts, which confirms that their primary target is indeed the inner membrane. nih.gov This approach allows for a more precise analysis of pore formation, membrane depolarization, and peptide insertion kinetics without the confounding variable of cell wall traversal.
Moving beyond simplified single-cell models, ex vivo models represent the next level of complexity. While specific ex vivo studies involving this compound are not detailed in the provided search results, this methodology is a logical and critical step in translational research. Ex vivo models could involve using tissue samples, such as skin or lung tissue explants, infected with pathogenic microbes. Studying the activity of this compound in this context would provide insights into its efficacy and stability in a more physiologically relevant environment, complete with host cells, extracellular matrix components, and biological fluids. This would help bridge the gap between simple in vitro assays and future in vivo applications.
Table 4: Comparison of Methodologies for Studying this compound
| Methodology | Description | Advantages | Limitations |
| Whole-Cell Assays | Using intact microbial cells (e.g., E. coli, S. aureus). | Reflects the overall antimicrobial activity against a live pathogen; high throughput. | The cell wall can act as a barrier, making it difficult to distinguish between effects on the wall versus the inner membrane. nih.gov |
| Microbial Spheroplasts | Using bacteria with their cell walls enzymatically removed, exposing the cytoplasmic membrane. nih.gov | Allows for the specific study of peptide interactions with the cytoplasmic membrane without interference from the cell wall. nih.gov | Spheroplasts are osmotically fragile and may not fully represent the physiological state of an intact bacterium. |
| Ex Vivo Models | Using fresh tissue or organ samples maintained in a viable state outside the organism. | Provides a biologically complex environment with host cells and matrix; offers higher physiological relevance than cell culture. | Limited viability of tissue; higher variability between samples; lower throughput compared to cell-based assays. |
Future Perspectives and Emerging Research Avenues for Ranacyclin B Lk1
Exploration of Novel Ranacyclin-B-LK1 Biological Roles and Non-Canonical Interactions
While the primary functions of many ranacyclins are linked to antimicrobial and protease-inhibiting activities, emerging evidence suggests a broader biological scope that warrants further investigation for this compound. mdpi.comasm.org
Immunomodulatory Functions: Certain peptides within the ranacyclin family have shown potential immunomodulatory properties. mdpi.com For instance, related peptides pLR from Lithobates pipiens and pYR from Rana sevosa were found to suppress the early development of granulocyte macrophage colonies. mdpi.comnih.gov Future research on this compound could explore its interaction with immune cells, cytokine production, and anti-inflammatory pathways. Such studies would be critical in determining its potential as a therapeutic agent for inflammatory disorders. mdpi.com
Antioxidant Activity as a Biological Phenomenon: Oxidative stress is a key factor in numerous diseases. mdpi.com Some amphibian peptides, including Ranacyclin-HB1 from Pelophylax hubeiensis, have demonstrated significant antioxidant activity by scavenging free radicals. nih.govmdpi.comresearchgate.net Investigating the antioxidant potential of this compound is a logical next step. This would involve in vitro assays to measure its ability to neutralize various reactive oxygen species (ROS). mdpi.commdpi.com Understanding the structural elements responsible for this activity could pave the way for its application in conditions related to oxidative damage. mdpi.com
A comparative look at the antioxidant capacities of different ranacyclin-related peptides highlights the potential for such activity.
| Peptide Name | Source Organism | Reported Biological Role | Reference |
|---|---|---|---|
| Ranacyclin-HB1 | Pelophylax hubeiensis | Antioxidant activity, free radical scavenging | nih.govresearchgate.net |
| pLR | Lithobates pipiens | Immunomodulatory properties | mdpi.comnih.gov |
| pYR | Rana sevosa | Immunomodulatory properties | mdpi.comnih.gov |
| Ranacin | Pelophylax nigromaculatus | Antioxidant and anticoagulant activities | nih.gov |
Application of Synthetic Biology and Genetic Engineering for Enhanced this compound Production and Optimization
The natural production of peptides from sources like frog skin is often insufficient for large-scale research and therapeutic development. rsc.org Synthetic biology and genetic engineering offer powerful solutions to this challenge. genome.gov
Heterologous Expression Systems: Future efforts will likely focus on establishing robust heterologous expression systems for this compound. rsc.org This involves transferring the biosynthetic gene cluster into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org These systems can be optimized for high-yield production, making the peptide more accessible for extensive study. rsc.org
Genetic Optimization: Genetic engineering allows for the precise modification of the peptide's amino acid sequence. genome.gov This can be used to enhance its stability, bioactivity, and specificity, or to reduce any potential cytotoxicity. nih.gov For example, strategic amino acid substitutions outside the conserved inhibitory loop have been shown to modulate the activity of related ranacyclins. nih.govresearchgate.net
Key strategies in this area include:
Codon Optimization: Tailoring the gene sequence for optimal expression in the chosen host.
Directed Evolution: Creating libraries of peptide variants to screen for improved properties.
Fusion Protein Technology: Expressing this compound as part of a larger, more stable protein that can be cleaved later.
Development of Advanced Biophysical and Imaging Techniques for Real-Time this compound Studies
To fully understand how this compound functions at a molecular level, advanced analytical techniques are essential. These methods can provide real-time insights into its interactions with biological targets. frontiersin.orgfrontiersin.org
High-Resolution Imaging: Techniques like confocal microscopy, atomic force microscopy (AFM), and scanning electron microscopy (SEM) can visualize the effects of peptides on cell membranes and structures in real-time. frontiersin.orgfrontiersin.orgmdpi.com For this compound, these could be used to observe pore formation, membrane disruption, or internalization into cells. frontiersin.orgacs.org Labeling the peptide with fluorescent tags would enable live-cell imaging to track its dynamic localization and interaction with intracellular components. frontiersin.org
Biophysical Interaction Analysis: A suite of biophysical tools can quantify the binding kinetics and conformational changes of this compound upon interacting with its targets. digitellinc.comresearchgate.net
| Technique | Application for this compound Research | Potential Insights | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Determine 3D structure in solution and membrane-mimicking environments. | Conformational changes, hydrogen bonding networks, structural dynamics. | digitellinc.com |
| Surface Plasmon Resonance (SPR) | Study real-time binding to target proteins or lipid bilayers. | Binding affinity (KD), association/dissociation rates. | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamics of binding interactions. | Enthalpy and entropy changes, binding stoichiometry. | researchgate.net |
| Confocal Laser Scanning Microscopy | Visualize peptide localization in living cells using fluorescent tags. | Cellular uptake, membrane disruption, intracellular targets. | frontiersin.orgacs.org |
| Atomic Force Microscopy (AFM) | Image the cell surface at high resolution after peptide treatment. | Morphological changes, membrane damage, pore formation. | frontiersin.org |
Potential of this compound as a Scaffold for Rational Design of Bioactive Peptides in Academic Chemical Biology Research
The compact and stable structure of ranacyclins, defined by their disulfide bridge, makes them an excellent "scaffold" for designing new peptides with novel functions. frontiersin.orgresearchgate.netrsc.org
Scaffold-Based Drug Design: In this approach, the core structure of this compound would be preserved, while specific amino acid residues are systematically replaced to create a library of new molecules. frontiersin.org This allows researchers to "graft" new functionalities onto a proven, stable framework. researchgate.net For example, sequences known to interact with specific cancer receptors or viral proteins could be inserted into the ranacyclin scaffold. researchgate.netuq.edu.au
Advantages of Ranacyclin Scaffolds:
Enhanced Stability: The cyclic nature provides resistance to degradation by proteases. frontiersin.org
Conformational Constraint: The rigid structure can lead to higher binding affinity and specificity for targets. rsc.orgfrontiersin.org
Chemical Diversity: The scaffold can be decorated with unnatural amino acids or other chemical modifications to further optimize its properties. frontiersin.org
This rational design approach has been successfully used with other cyclic peptide frameworks and holds significant promise for developing new research tools and therapeutic leads based on the this compound structure. researchgate.netpnas.org
Q & A
Q. How should researchers address publication bias in systematic reviews of this compound’s pharmacological effects?
- Methodological Answer : Use PRISMA guidelines to ensure comprehensive literature searches across preprint servers and grey literature. Perform funnel plot analyses to detect asymmetry in published results, and apply trim-and-fill methods to estimate missing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
